1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Medicinal Chemistry Building Blocks Physicochemical Properties

Medicinal chemists optimizing ERAP1 inhibitors often lack sterically defined, metabolically stable cyclohexane scaffolds. 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid solves this: • Unique C1-quaternary center (ethyl + carboxylic acid) enables unexplored vectors in SAR studies. • Free carboxylic acid allows direct amide coupling, bypassing ester hydrolysis. • Gem-difluoro motif & XLogP3 2.5 fine-tune lipophilicity and block metabolism. Available for immediate dispatch to accelerate your drug discovery.

Molecular Formula C9H14F2O2
Molecular Weight 192.2 g/mol
CAS No. 1389315-01-8
Cat. No. B1424331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid
CAS1389315-01-8
Molecular FormulaC9H14F2O2
Molecular Weight192.2 g/mol
Structural Identifiers
SMILESCCC1(CCC(CC1)(F)F)C(=O)O
InChIInChI=1S/C9H14F2O2/c1-2-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13)
InChIKeyYBAXHQHIEFEKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid: Identity & Properties


1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid (CAS 1389315-01-8) is a gem-difluorinated cyclohexane carboxylic acid, a class of compounds valued in medicinal chemistry for their ability to modulate molecular properties like metabolic stability and lipophilicity [1]. The compound features a cyclohexane ring with an ethyl group and two fluorine atoms at the 4-position, and a carboxylic acid at the 1-position, with a molecular formula of C9H14F2O2 and a molecular weight of 192.21 g/mol [2]. It is primarily supplied as a research chemical and a versatile building block for the synthesis of more complex organic molecules .

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid: Non-Interchangeability


The compound's unique substitution pattern—specifically the simultaneous presence of a 1-carboxylic acid, a 1-ethyl group, and geminal 4,4-difluoro substituents on a cyclohexane ring—defines its specific steric and electronic properties [1]. Unlike its closest analogs such as 4,4-difluorocyclohexanecarboxylic acid (CAS 122665-97-8), which lacks the 1-ethyl group , or ethyl 4,4-difluorocyclohexanecarboxylate (CAS 178312-47-5), which is the corresponding ester [2], this compound presents a distinct profile. The presence of the ethyl group in combination with the acid moiety at the same carbon (C1) creates a quaternary center not found in the simpler analogs, which can critically alter the compound's conformation, reactivity, and potential interactions in a biological or catalytic system [3]. Therefore, substituting with a simpler difluorocyclohexane carboxylic acid would fundamentally alter the molecular structure and is not scientifically valid for applications requiring this precise scaffold.

Quantitative Differentiation of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid


Physicochemical Properties vs. 4,4-Difluorocyclohexanecarboxylic Acid

This compound possesses a unique quaternary center at the C1 position, created by the simultaneous substitution of a carboxylic acid and an ethyl group, a structural feature absent in the closest analog, 4,4-difluorocyclohexanecarboxylic acid (CAS 122665-97-8) [1]. This is reflected in its increased molecular weight (192.21 g/mol vs. 164.15 g/mol) and calculated lipophilicity (XLogP3: 2.5 vs. 1.4) [2][3].

Medicinal Chemistry Building Blocks Physicochemical Properties

Carboxylic Acid vs. Ethyl Ester: Synthetic Versatility

As a free carboxylic acid, this compound offers direct reactivity for amide coupling or esterification without a deprotection step, a clear advantage over its corresponding ester analog, ethyl 4,4-difluorocyclohexanecarboxylate (CAS 178312-47-5) [1][2]. The ester requires an additional hydrolysis step to access the same acid functionality, adding to the synthetic sequence and potentially reducing overall yield [3].

Organic Synthesis Building Blocks Reactivity

4,4-Difluorocyclohexane Scaffold in ERAP1 Inhibition

A recent study by Hryczanek et al. (2024) demonstrated the optimization of cyclohexyl acid ERAP1 inhibitors, where a 4,4-difluorocyclohexane-1-carboxylic acid moiety is a critical part of the pharmacophore. The lead compound in this series, which incorporates the 4,4-difluorocyclohexane core, achieved a >1,000-fold increase in ERAP1 enzymatic and cellular activity compared to the initial hit [1]. X-ray crystallography confirmed binding to an allosteric regulatory site of ERAP1 (PDB ID: 9GJS) [2].

Medicinal Chemistry Enzyme Inhibition X-ray Crystallography

Application Scenarios for 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid


ERAP1 Inhibitor Synthesis for Cancer Immunotherapy

Based on the proven activity of 4,4-difluorocyclohexane-1-carboxylic acid-containing molecules as potent, allosteric ERAP1 inhibitors [1], this compound serves as a key, novel building block. Its unique C1-quaternary center (ethyl and acid groups) offers an unexplored vector for optimizing the pharmacokinetic and pharmacodynamic profile of new drug candidates in this therapeutically relevant area.

Direct Access to Gem-Difluorinated Scaffolds

The compound's free carboxylic acid functionality allows for immediate incorporation into larger molecules via amide bond formation or other carboxylate reactions [2]. This bypasses the need for an ester hydrolysis step, which is required when using the ethyl ester analog [3], thereby streamlining synthetic routes to complex fluorinated intermediates for pharmaceuticals or agrochemicals.

Lipophilicity & Metabolism Modulation

The combination of the gem-difluoro group and the quaternary center at C1 is a well-established strategy for blocking metabolic sites and fine-tuning a molecule's lipophilicity [4]. With a calculated XLogP3 of 2.5, this compound is substantially more lipophilic than the non-ethylated analog (XLogP3: 1.4) [5], offering a distinct option for medicinal chemists needing to increase logP while maintaining a carboxylic acid handle.

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